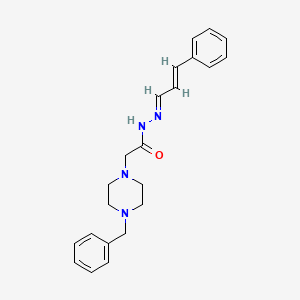
2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a phenylprop-2-enylidene group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-benzylpiperazine with acetic anhydride to form an intermediate, which is then reacted with a phenylprop-2-enylidene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Análisis De Reacciones Químicas
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Addition: Addition reactions can occur at the double bonds present in the phenylprop-2-enylidene group, leading to the formation of addition products
Aplicaciones Científicas De Investigación
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide can be compared with other similar compounds, such as:
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: This compound shares a similar piperazine structure but differs in its functional groups and overall structure.
2-(4-Methylpiperazin-1-yl)acetonitrile: Another related compound with a piperazine ring, but with different substituents and chemical properties.
(4-Benzylpiperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl): This compound has a similar piperazine core but includes additional heterocyclic rings.
Propiedades
Número CAS |
307975-73-1 |
|---|---|
Fórmula molecular |
C22H26N4O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C22H26N4O/c27-22(24-23-13-7-12-20-8-3-1-4-9-20)19-26-16-14-25(15-17-26)18-21-10-5-2-6-11-21/h1-13H,14-19H2,(H,24,27)/b12-7+,23-13+ |
Clave InChI |
UECDLYDMSLAUBB-ZUSHJTOUSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979119.png)
![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)


![2-(2-Chloro-phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11979127.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979137.png)

![2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979166.png)
![2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11979169.png)
![butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11979170.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide](/img/structure/B11979175.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11979177.png)
